N-(3-fluoro-2-methylphenyl)thiolan-3-amine
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Overview
Description
N-(3-fluoro-2-methylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C₁₁H₁₄FNS. It is characterized by the presence of a thiolane ring attached to a fluorinated methylphenyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)thiolan-3-amine typically involves the reaction of 3-fluoro-2-methylphenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)thiolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-2-methylphenyl)thiolan-3-amine shares structural similarities with other thiolane and fluorinated phenyl derivatives.
- Compounds such as N-(3-chloro-2-methylphenyl)thiolan-3-amine and N-(3-bromo-2-methylphenyl)thiolan-3-amine are structurally related.
Uniqueness
- The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.
- The specific arrangement of the thiolane ring and the fluorinated phenyl group contributes to its distinct chemical behavior and potential applications.
Properties
Molecular Formula |
C11H14FNS |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14FNS/c1-8-10(12)3-2-4-11(8)13-9-5-6-14-7-9/h2-4,9,13H,5-7H2,1H3 |
InChI Key |
FWMSEXIVMASBAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC2CCSC2 |
Origin of Product |
United States |
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